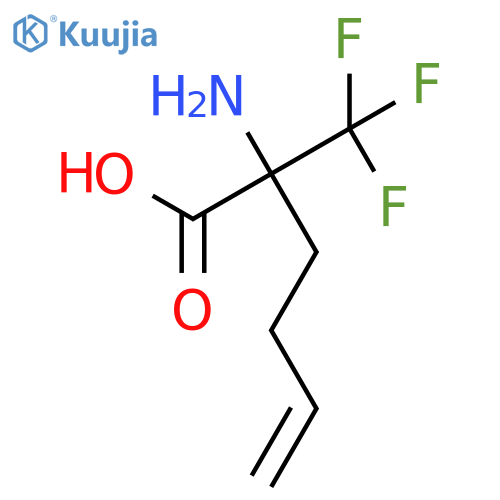

Cas no 887267-88-1 (2-Amino-2-(trifluoromethyl)hex-5-enoic acid)

887267-88-1 structure

商品名:2-Amino-2-(trifluoromethyl)hex-5-enoic acid

CAS番号:887267-88-1

MF:C7H10F3NO2

メガワット:197.155012607574

CID:4718566

2-Amino-2-(trifluoromethyl)hex-5-enoic acid 化学的及び物理的性質

名前と識別子

-

- 2-Amino-2-(trifluoromethyl)hex-5-enoic acid

- SBB092121

- PC2044

-

- インチ: 1S/C7H10F3NO2/c1-2-3-4-6(11,5(12)13)7(8,9)10/h2H,1,3-4,11H2,(H,12,13)

- InChIKey: MLXADZMZFZNQRT-UHFFFAOYSA-N

- ほほえんだ: FC(C(C(=O)O)(CCC=C)N)(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 214

- トポロジー分子極性表面積: 63.3

2-Amino-2-(trifluoromethyl)hex-5-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659194-1g |

2-Amino-2-(trifluoromethyl)hex-5-enoic acid |

887267-88-1 | 98% | 1g |

¥7043.00 | 2024-04-26 |

2-Amino-2-(trifluoromethyl)hex-5-enoic acid 関連文献

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

887267-88-1 (2-Amino-2-(trifluoromethyl)hex-5-enoic acid) 関連製品

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量